1,6-Dihydropyrrolo[3,2-c]carbazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-dihydropyrrolo[3,2-c]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-11-10(3-1)13-12(16-11)6-5-9-7-8-15-14(9)13/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHWSQLXYHZKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500905 | |
| Record name | 1,6-Dihydropyrrolo[3,2-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111184-41-9 | |
| Record name | 1,6-Dihydropyrrolo[3,2-c]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 1,6 Dihydropyrrolo 3,2 C Carbazole
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 1,6-dihydropyrrolo[3,2-c]carbazole scaffold, several key disconnection strategies are considered.
A primary approach involves the disconnection of the pyrrole (B145914) ring (Ring C), leading back to a substituted carbazole (B46965) precursor. This is a common strategy as carbazole derivatives are often more accessible. Another key strategy involves the formation of the central carbazole core (Rings B, D, E) as the final key step. This can be achieved by disconnecting one of the C-C or C-N bonds of the outer benzene (B151609) ring (Ring E). For instance, a photochemical electrocyclization strategy relies on disconnecting a C-C bond in the benzene ring, starting from a precursor containing linked indole (B1671886) and pyrrole fragments. researchgate.net A classic approach, the Cadogan reaction, involves disconnecting two C-N bonds and a C-C bond, envisioning a nitro-substituted biphenyl-type precursor that can be cyclized. mdpi.comnih.gov These disconnections guide the choice of specific reactions to form the key bonds and construct the fused heterocyclic system.
Classical and Modern Synthetic Routes
A variety of synthetic methods, ranging from classical named reactions to modern catalytic processes, have been successfully applied to the synthesis of the this compound core and its derivatives.
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. bohrium.comrsc.orgrsc.org These reactions are prized for their atom economy and operational simplicity. While specific applications of the Levy reaction for this exact isomer are not prominently documented in recent literature, the principles of MCRs are well-applied in the synthesis of related pyrrolocarbazole isomers.
For example, a tandem [4+1]–[4+2] cycloaddition procedure has been developed for the synthesis of pyrrolo[3,4-a]carbazole-1,3-diones. mdpi.comresearchgate.net This method begins with α,β-unsaturated carbonyls, isocyanides, and dienophiles to construct a polysubstituted aniline (B41778) derivative, which is then cyclized to the final pyrrolocarbazole structure. mdpi.com Such strategies highlight the power of MCRs to rapidly build complexity and could be adapted for the synthesis of the this compound framework.
The final ring-closing step is critical in the synthesis of polycyclic systems. Both metal-catalyzed cross-couplings and other forms of intramolecular cyclization are pivotal.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. nih.govyoutube.com This reaction has become a cornerstone in the synthesis of N-aryl compounds, including complex heterocycles. nih.govacs.org In the context of pyrrolocarbazole synthesis, it can be employed in a tandem process where an ortho-functionalized aniline is first coupled with an aryl halide, followed by a second, intramolecular C-N coupling to afford the tricyclic core. acs.org This strategy is particularly useful for the final ring closure, for example, cyclizing a 4-amino-5-arylisoindoline-1,3-dione intermediate to a pyrrolo[3,4-a]carbazole system using a metal catalyst. mdpi.comresearchgate.net The development of robust catalyst systems based on ligands like BrettPhos and RuPhos allows these reactions to proceed with high efficiency on a wide range of functionalized substrates. rsc.org
Intramolecular Cyclization: Several classical and modern intramolecular cyclization methods are employed:
Cadogan Reaction: This reaction has been used to directly synthesize the this compound core. The strategy involves the reductive cyclization of 6-nitro-7-arylindoles, which are themselves formed from the reaction of nitrodienes with pyrrole. mdpi.comnih.gov The deoxygenative cyclization of the nitro group with a neighboring aryl ring, typically using a phosphite (B83602) reagent, efficiently forms the final benzene ring of the carbazole system. mdpi.com
Hemetsberger Indole Synthesis: This method has been used to construct the pyrrole ring onto a carbazole precursor. The synthesis starts with a carbazole-3-carbaldehyde, which is reacted with ethyl azidoacetate to form an α-azido-β-arylacrylate intermediate. A subsequent thermal cyclization of this intermediate yields the methyl 6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazole-2-carboxylate. tandfonline.com
Photochemical Electrocyclization: A tandem photochemical 6π-electrocyclization/aromatization sequence has been used to form the carbazole core. researchgate.netrsc.orgnih.gov In one example, the regio-isomeric this compound was formed, albeit in a low yield of 4%, by the photochemical cyclization of a linked vinyl-indole-pyrrole precursor. researchgate.net
Table 1: Key Intramolecular Cyclization Methods
| Method | Key Precursor | Reagents/Conditions | Ring Formed | Reference |
|---|---|---|---|---|
| Cadogan Reaction | 6-Nitro-7-arylindole | P(OEt)₃, 160 °C | Benzene ring (of carbazole) | mdpi.com |
| Hemetsberger Synthesis | α-Azido-β-(carbazolyl)acrylate | Thermal cyclization (xylene, heat) | Pyrrole ring | tandfonline.com |
| Photochemical Electrocyclization | Linked vinyl-indole-pyrrole | Photochemical irradiation | Benzene ring (of carbazole) | researchgate.net |
| Pd-catalyzed C-N Coupling | Amino-functionalized biaryl | Pd catalyst, ligand, base | Nitrogen-containing ring | mdpi.comresearchgate.netacs.org |
Domino and cascade reactions provide an elegant and efficient route to complex molecules by triggering a series of bond-forming events in a single pot from a carefully designed substrate. nih.gov
A prominent domino strategy for constructing carbazole cores involves the in situ generation of a reactive 3-vinylindole diene. beilstein-journals.orgbeilstein-archives.orgbeilstein-journals.orgnih.gov This is typically achieved through the oxidative dehydrogenation of a precursor like 3-(indol-3-yl)-1,3-diphenylpropan-1-one using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.orgbeilstein-archives.org The resulting 3-vinylindole then undergoes a Diels-Alder reaction with a dienophile (such as a chalcone), followed by a final aromatization step (often with another equivalent of DDQ) to yield polyfunctionalized carbazoles. beilstein-journals.orgbeilstein-journals.org This one-pot, multi-step sequence exemplifies a powerful domino approach to building the core structure. beilstein-archives.org Similarly, Pd(TFA)₂-catalyzed [4+1] cascade annulation reactions represent a modern tool for constructing substituted pyrrole rings from α-alkenyl-dicarbonyl compounds and primary amines. mdpi.com
The Diels-Alder reaction and its hetero-variant are powerful tools for constructing six-membered rings. beilstein-journals.org In the context of pyrrolocarbazoles, the Diels-Alder reaction of in situ-generated 3-vinylindoles is a key step in several domino sequences to build the carbazole framework. beilstein-journals.orgnih.gov
Furthermore, the hetero-Diels-Alder (HDA) reaction has been specifically studied as a method to functionalize the this compound skeleton. nih.govfrontiersin.org Conjugated nitrosoalkenes, acting as electron-deficient heterodienes, react with 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole in an inverse electron-demand HDA reaction. frontiersin.orgresearchgate.net This reaction proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled cycloaddition. nih.govresearchgate.net The initial cycloaddition forms a 1,2-oxazine ring, which then undergoes spontaneous ring-opening to yield stable oxime-functionalized pyrrolo[3,2-c]carbazoles. nih.govfrontiersin.org This application demonstrates the utility of the HDA reaction for installing functional groups at the C2 and C3 positions of the pyrrole ring within the fused system. nih.gov
Table 2: Hetero-Diels-Alder Functionalization of the Pyrrolo[3,2-c]carbazole Core
| Substrate | Reagent (Heterodiene) | Reaction Type | Intermediate | Final Product | Reference |
|---|---|---|---|---|---|
| 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole | Ethyl nitrosoacrylate | Inverse electron-demand Hetero-Diels-Alder | 1,2-oxazine cycloadduct | Oxime-functionalized pyrrolo[3,2-c]carbazole | nih.govfrontiersin.org |
Lewis acids are versatile catalysts that activate substrates by accepting an electron pair, facilitating a wide range of organic transformations, including Friedel-Crafts reactions, cycloadditions, and cascade processes. nih.govwikipedia.org In the synthesis of carbazoles and related heterocycles, Lewis acid catalysis is highly effective. nih.govnih.gov
Several Lewis acids have been employed in key synthetic steps:
Zinc Bromide (ZnBr₂): This Lewis acid has been used to promote domino reactions of bromomethyl indoles with various arenes. The sequence involves a Friedel-Crafts alkylation, followed by a thermal 1,5-hydrogen shift and an electrocyclization to form the carbazole ring system. nih.gov
Iron(III) Chloride (FeCl₃): FeCl₃ has been shown to be an excellent catalyst for synthesizing pyrrolocarbazoles in high yields. nih.gov
Boron Trifluoride Etherate (BF₃·OEt₂): BF₃·OEt₂ is a common Lewis acid used to mediate cyclization reactions. It has been used to access aryl-group-substituted carbazole derivatives and is instrumental in the synthesis of the benzo[a]pyrrolo[c]carbazole core system. nih.gov It can also catalyze the reaction of indole esters with propargylic alcohols to generate polycyclic aromatic compounds. nih.gov
p-Toluenesulfonic acid (p-TsOH): Although a Brønsted acid, it is often used in similar contexts to catalyze domino Diels-Alder reactions of 3-(indol-3-yl)maleimides with chalcones, leading to the formation of tetrahydropyrrolo[3,4-c]carbazoles, which are subsequently aromatized to the final products. beilstein-journals.orgnih.gov
The use of these catalysts often leads to high efficiency, atom economy, and reproducibility, making them attractive for both academic and industrial applications. nih.gov
Metal-Catalyzed Synthetic Approaches (e.g., Copper, Iron)
The application of metal catalysis in the synthesis of complex heterocyclic systems is a cornerstone of modern organic chemistry. However, dedicated literature on the copper- or iron-catalyzed synthesis specifically targeting the this compound core remains limited. Much of the research has centered on the synthesis of the broader carbazole family or other isomeric pyrrolocarbazoles.
For instance, iron(III)-catalyzed multicomponent reactions have been successfully employed in the synthesis of 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles, demonstrating the potential of iron catalysis in constructing fused pyrrole ring systems. rsc.org While this method has not been explicitly reported for the this compound isomer, it suggests a possible avenue for future exploration. Similarly, copper-catalyzed reactions, such as the azide-alkyne cycloaddition, are powerful tools for heterocycle synthesis, though their direct application to the formation of the this compound scaffold is not yet established. nih.gov
The synthesis of related carbazole systems often relies on palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, to form key C-N bonds. acs.org These methods, while powerful, underscore the need for the development of more diverse catalytic systems, including those based on more abundant and less expensive metals like copper and iron, to access the this compound core.
Regioselectivity and Diastereoselectivity in this compound Synthesis
A notable study on the regioselectivity of reactions involving the this compound system is the hetero-Diels-Alder reaction of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole with nitrosoalkenes. This reaction yields both 2- and 3-alkylated products, highlighting the competitive reactivity of the C2 and C3 positions of the pyrrole ring. researchgate.net Quantum chemical calculations have been employed to understand the factors governing this regioselectivity, revealing that the reaction is controlled by the interaction between the LUMO of the heterodiene and the HOMO of the dienophile. researchgate.net
Diastereoselectivity becomes a key consideration when new stereocenters are formed during the synthesis. For instance, in the p-TsOH-catalyzed Diels-Alder reaction to form tetrahydropyrrolo[3,4-c]carbazoles, a mixture of diastereoisomers is often obtained. beilstein-journals.orgnih.gov While this pertains to a different isomer, it illustrates a common challenge in carbazole synthesis that is likely to be encountered in accessing substituted 1,6-dihydropyrrolo[3,2-c]carbazoles. The formation of these diastereomeric mixtures can significantly complicate the synthesis and purification process, often requiring chromatographic separation. beilstein-journals.org
The table below summarizes the regiochemical outcome of the reaction between 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole and a nitrosoalkene.
| Reactant | Product(s) | Regioselectivity |
| 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole | 2- and 3-alkylated products | Mixture of regioisomers |
Challenges and Innovations in Synthetic Access to the this compound Scaffold
The synthesis of the this compound scaffold is accompanied by several challenges, many of which are common to the synthesis of complex, polycyclic aromatic hydrocarbons.
Key Challenges:
Limited Synthetic Routes: Compared to other carbazole isomers, there are relatively few established synthetic routes specifically for the this compound core. researchgate.net
Regiocontrol: As discussed, controlling the regioselectivity of reactions on the pyrrole ring is a significant hurdle, often leading to mixtures of isomers that are difficult to separate. researchgate.netoregonstate.edu
Diastereocontrol: The formation of multiple stereocenters during the synthesis can result in complex diastereomeric mixtures, which diminishes the efficiency of the synthetic route. beilstein-journals.orgnih.gov
Harsh Reaction Conditions: Some traditional methods for carbazole synthesis require harsh conditions, such as high temperatures or strong acids, which may not be compatible with sensitive functional groups. nih.gov
Starting Material Availability: The synthesis often relies on appropriately substituted carbazole or indole precursors, which may not be commercially available and require multi-step synthesis themselves.
Innovations in Synthesis:
Despite these challenges, several innovative approaches have been developed to improve access to carbazole derivatives, which could be adapted for the synthesis of the this compound scaffold.
Domino Reactions: One-pot domino reactions that combine multiple bond-forming events in a single operation offer a more efficient and atom-economical approach to constructing the carbazole framework. beilstein-journals.orgnih.gov For example, a domino Diels-Alder reaction has been used to create polyfunctionalized carbazoles from simple starting materials. beilstein-journals.org
Development of Novel Catalytic Systems: The exploration of new catalysts and reaction conditions is crucial for improving selectivity and efficiency. While not yet applied to the target scaffold, the development of iron-catalyzed and other metal-catalyzed reactions for related heterocycles points towards promising future directions. rsc.org
Computational Chemistry: The use of theoretical calculations, such as DFT, is becoming increasingly valuable for predicting and understanding the regioselectivity and reactivity of key synthetic steps, which can guide the rational design of more selective synthetic routes. researchgate.net
The table below highlights some of the challenges and corresponding innovative solutions in the synthesis of carbazole-based scaffolds.
| Challenge | Innovative Solution |
| Formation of isomeric mixtures | Development of highly regioselective and diastereoselective reactions, use of directing groups, application of predictive computational models. |
| Multi-step, inefficient syntheses | Design of one-pot and domino reaction sequences. |
| Harsh reaction conditions | Exploration of milder reaction conditions and novel catalytic systems. |
Reactivity and Chemical Transformations of 1,6 Dihydropyrrolo 3,2 C Carbazole
Aromatic Substitution Reactions of the Carbazole (B46965) and Pyrrole (B145914) Moieties
The electron-rich nature of the carbazole and pyrrole rings in 1,6-dihydropyrrolo[3,2-c]carbazole dictates its propensity to undergo electrophilic aromatic substitution reactions. While specific studies on this exact fused system are limited, the reactivity can be inferred from the well-established chemistry of its parent heterocycles.
The pyrrole ring is highly activated towards electrophilic attack, typically at the C-2 and C-3 positions. Similarly, the carbazole nucleus is also susceptible to electrophilic substitution, with reactions generally favoring the C-3 and C-6 positions. In the fused this compound system, the positions on the pyrrole moiety (C-2 and C-3) are expected to be particularly reactive.
Common electrophilic substitution reactions that are anticipated to proceed on the this compound core include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate halogenating agents.
Nitration: Substitution with a nitro group (-NO2) typically using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Acylation and Alkylation: The introduction of acyl and alkyl groups, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst. rsc.org These reactions are fundamental for carbon-carbon bond formation on aromatic rings.
Vilsmeier-Haack Reaction: A formylation reaction that introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, which is typically a mixture of a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl3). rsc.orgwikipedia.orgorganic-chemistry.org This reaction is known to be effective for carbazoles. rsc.orgresearchgate.net
Mannich Reaction: This reaction introduces an aminomethyl group onto an active hydrogen-containing compound, and it is plausible that the pyrrole moiety of this compound could undergo such a transformation. researchgate.net
The regioselectivity of these substitutions on the this compound skeleton will be influenced by the electronic effects of the fused rings and any existing substituents on the molecule.
Functionalization Strategies and Derivatization Approaches
The functionalization of the this compound core can be achieved through various strategies, targeting both the nitrogen and carbon atoms of the heterocyclic system. These derivatization approaches are crucial for modulating the compound's properties for various applications.
One key functionalization strategy involves the reaction with nitrosoalkenes, which leads to the introduction of oxime-functionalized side chains at the C-2 and C-3 positions of the pyrrole ring. nih.govresearchgate.net This reaction proceeds via a hetero-Diels-Alder pathway and provides a versatile handle for further transformations.
Another important approach is the modification of the nitrogen atoms. N-alkylation and N-acylation of the carbazole and pyrrole nitrogens can be accomplished using appropriate alkylating or acylating agents. For instance, the nitrogen of the carbazole moiety can be alkylated to introduce various substituents. beilstein-journals.org
Furthermore, derivatives of this compound bearing functional groups can be used as precursors for more complex structures. For example, a methyl pyrrolo[3,2-c]carbazole carboxylate can be reduced to the corresponding hydroxymethyl derivative, which can then serve as a building block for further synthetic elaborations. researchgate.net
Oxidation and Reduction Chemistry
The oxidation and reduction of the this compound system can lead to the formation of new derivatives with altered electronic and structural properties.
Oxidation: The dihydropyrrolo[3,2-c]carbazole core can be susceptible to oxidation, leading to aromatization of the dihydropyrrole ring or the formation of other oxidized species. For instance, related tetrahydrocarbazole derivatives can be oxidized to the corresponding fully aromatic carbazoles using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org This suggests that the dihydropyrrole portion of the molecule could potentially be dehydrogenated to its fully aromatic pyrrolo[3,2-c]carbazole counterpart under suitable oxidizing conditions.
Reduction: The reduction of substituents on the this compound ring system is a viable method for introducing new functionalities. A notable example is the reduction of a methyl pyrrolo[3,2-c]carbazole carboxylate to the corresponding (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol using a reducing agent like lithium aluminum hydride (LiAlH4). researchgate.net The resulting alcohol can then be used in further synthetic modifications. Additionally, catalytic hydrogenation could potentially be employed to reduce the aromatic rings of the carbazole or pyrrole moieties, depending on the catalyst and reaction conditions. nih.gov
Reactivity with Specific Reagents (e.g., Nitrosoalkenes)
A significant aspect of the reactivity of this compound is its reaction with nitrosoalkenes. Specifically, 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole has been shown to react with nitrosoalkenes to yield both 2- and 3-alkylated products. nih.gov This reaction proceeds through a hetero-Diels-Alder reaction, where the pyrrole ring acts as the diene component, followed by the ring-opening of the resulting cycloadduct. nih.govresearchgate.net
The reaction leads to the formation of oxime-functionalized pyrrolo[3,2-c]carbazoles. nih.gov The regioselectivity of the alkylation (at the C-2 or C-3 position) is influenced by the specific nitrosoalkene used and the reaction conditions. The oxime functionality introduced through this method provides a versatile chemical handle for further synthetic transformations, allowing for the creation of a diverse range of derivatives. nih.gov For example, one of the oxime-functionalized products has been used to synthesize a new hexahydropyrido[4',3':4,5]pyrrolo[3,2-c]carbazole system in a high-yield, one-pot, two-step procedure. nih.gov
Mechanism of Reaction Pathways in this compound Chemistry
The mechanism of the reaction between 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole and nitrosoalkenes has been investigated through both experimental and theoretical studies. nih.govresearchgate.net The reaction proceeds via a hetero-Diels-Alder mechanism, where the pyrrole moiety of the carbazole derivative acts as a 4π-electron component (diene) and the nitrosoalkene acts as a 2π-electron component (dienophile). nih.gov
This cycloaddition reaction leads to the formation of a 1,2-oxazine ring intermediate. nih.gov This intermediate is unstable and undergoes a subsequent ring-opening reaction to afford the final open-chain oxime products. nih.gov The formation of both 2- and 3-alkylated products indicates that the initial cycloaddition can occur at either the C2-C3 or C3-C3a bond of the pyrrole ring.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 1,6 Dihydropyrrolo 3,2 C Carbazole
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of 1,6-dihydropyrrolo[3,2-c]carbazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectra of pyrrolo[3,2-c]carbazole derivatives exhibit characteristic signals for the aromatic and pyrrole (B145914) protons. For instance, in derivatives of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, specific proton signals can be assigned. The proton at the H-2 position typically appears around 7.14 ppm, while the N-H proton (H-1) is significantly downfield at approximately 10.49 ppm. nih.govfrontiersin.org Two-dimensional NMR techniques, such as COSY, are instrumental in establishing the connectivity between adjacent protons. nih.govfrontiersin.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In carbazole (B46965) and its derivatives, distinct signals are observed for the aromatic and heterocyclic rings. chemicalbook.comresearchgate.net For example, in the parent carbazole, carbon signals can be found at approximately 139 ppm (C9a), 130 ppm (C2), 125 ppm (C3,6), 123 ppm (C4a,4b), 121 ppm (C5), 120 ppm (C4,7), and 110 ppm (C18). researchgate.net The structures of various substituted pyrrolo[3,2-c]carbazoles have been confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.netresearchgate.net
Below is an interactive table summarizing representative ¹H NMR data for a derivative of this compound.
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | 7.14 | dd |
| H-1 (NH) | 10.49 | br s |
| H-4 | 4.15 | d |
| -OH (oxime) | 11.35 | s |
| CH₃ | 2.48 | s |
Note: Data is for an oxime-functionalized derivative of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole. nih.govfrontiersin.org
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. nih.govfrontiersin.org
Electron Ionization (EI) and Electrospray Ionization (ESI): Both EI and ESI are common ionization techniques used for carbazole-based compounds. ESI is a soft ionization technique that is particularly useful for obtaining the molecular ion peak [M+H]⁺ or [M+Na]⁺ with minimal fragmentation. rsc.org This is crucial for determining the molecular weight of the parent compound. For instance, the molecular ion of carbazole is observed at m/z 167. nist.gov The fragmentation patterns observed in mass spectra can provide valuable structural information. For example, in the analysis of 3,6-dichlorocarbazole, a base peak at m/z 235 is observed, with characteristic fragment ions at m/z 200 and 165. nih.gov
The following table displays representative mass spectrometry data for carbazole.
| Ionization Method | m/z | Identity |
| EI | 167 | [M]⁺ |
| EI | 140 | [M-HCN]⁺ |
| EI | 139 | [M-H₂CN]⁺ |
Note: Fragmentation data is for the parent carbazole molecule.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound derivatives.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. For pyrrolo[3,2-c]carbazole derivatives, key vibrational bands include the N-H stretching of the pyrrole and carbazole rings, aromatic C-H stretching, and C=C stretching of the aromatic rings. researchgate.netresearchgate.net For example, in an oxime-functionalized derivative of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, characteristic IR bands were observed at 3392 cm⁻¹ (N-H stretch), 3059 cm⁻¹ (aromatic C-H stretch), and 1639 cm⁻¹ (C=C stretch). frontiersin.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to characterize the carbocyclic and heterocyclic ring systems.
A summary of key IR absorption bands for a derivative of this compound is presented in the table below.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3392 |
| Aromatic C-H Stretch | 3059 |
| C=C Stretch | 1639 |
| C-N Stretch | 1298 |
Note: Data is for an oxime-functionalized derivative of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole. frontiersin.org
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is utilized to study the electronic structure and extent of conjugation in this compound and its derivatives. The absorption of UV-Vis radiation promotes electrons from the ground state to higher energy excited states.
The UV-Vis spectrum of carbazole and its derivatives typically shows multiple absorption bands corresponding to π-π* transitions within the conjugated system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. For example, carbazole-based dyes can exhibit broad absorption bands in the visible region (above 400 nm) due to intramolecular charge transfer (ICT) from the carbazole donor to an acceptor moiety. researchgate.net The photophysical properties of various pyrrolo[3,2-c]carbazole derivatives have been investigated using absorption and fluorescence spectroscopy. researchgate.net
The table below shows the absorption maxima for carbazole in a common organic solvent.
| Solvent | λmax (nm) |
| Cyclohexane | 234, 244, 257, 293, 324, 337 |
Note: Data is for the parent carbazole molecule. nist.gov
X-ray Crystallography for Solid-State Structural Confirmation and Conformation Analysis
The crystal structure of several carbazole and pyrrolo[3,4-c]carbazole derivatives has been determined, confirming their planar or near-planar structures. nih.govnih.gov For instance, the crystal structure of a derivative of this compound revealed an almost planar five-fused ring system. nih.gov In the case of a synthesized pyrrolo[3,4-c]carbazole, X-ray diffraction showed a slightly twisted planar ring system. nih.gov This technique is invaluable for unambiguously establishing the regiochemistry of substitution and the stereochemistry of the molecule.
Below is a table with representative crystal data for a carbazole derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.3781 (6) |
| b (Å) | 6.1467 (4) |
| c (Å) | 10.5740 (7) |
| β (°) | 115.232 (2) |
| V (ų) | 551.38 (6) |
Note: Data is for 1,2-Dihydrospiro[carbazole-3(4H),2′- nih.govrsc.orgdioxolane]. nih.gov
Computational and Theoretical Investigations of 1,6 Dihydropyrrolo 3,2 C Carbazole
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure of pyrrolo[3,2-c]carbazole systems. researchgate.netnih.govfrontiersin.org These computational methods provide a detailed picture of the electron distribution and molecular geometry.
For instance, a study on 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, a close derivative of the parent compound, utilized DFT calculations at the B3LYP/6-31G(d,p) level of theory to optimize the molecular structure. researchgate.netfrontiersin.org The findings from these calculations revealed that the 1,6-dihydropyrrolo[3,2-c]carbazole moiety is nearly flat, a characteristic that has significant implications for its electronic and stacking properties. frontiersin.orgnih.gov The planarity of the fused ring system is a key factor in its potential use in organic electronics, as it facilitates π-π stacking interactions.
Further computational analyses have explored the impact of substituents on the carbazole (B46965) framework. Theoretical studies on other carbazole derivatives have shown that the choice of the DFT functional and basis set, such as B3LYP with 6-311++G(3df,2pd) for heavy atoms like iodine, is crucial for obtaining results that correlate well with experimental data. researchgate.net While ab initio methods, which are computationally more demanding, have not been extensively reported for this specific molecule, DFT has proven to be a reliable and efficient approach for elucidating its electronic characteristics. researchgate.netnih.govfrontiersin.org
Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netfrontiersin.org The energies and spatial distributions of these orbitals are key determinants of a molecule's ability to donate or accept electrons.
In the case of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, FMO analysis was conducted to understand its reactivity in hetero-Diels-Alder reactions. researchgate.netfrontiersin.org The HOMO and LUMO energy levels were calculated at the HF/6-31G(d,p) level of theory. researchgate.net This analysis confirmed that the reaction is controlled by the interaction between the LUMO of the dienophile (ethyl nitrosoacrylate) and the HOMO of the pyrrolo[3,2-c]carbazole, which acts as the electron-rich component. researchgate.netfrontiersin.org
The FMO analysis also provided a comparative understanding of the electronic behavior of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole relative to simpler heterocycles like pyrrole (B145914) and indole (B1671886). researchgate.net The molecular orbital energy profile of the pyrrolo[3,2-c]carbazole was found to be more similar to that of indole than pyrrole, which is valuable information for predicting its behavior in various chemical transformations. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) |
| 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole | -8.11 | 2.54 |
| Indole | -8.21 | 2.59 |
| Pyrrole | -8.41 | 3.11 |
| Ethyl nitrosoacrylate | -11.02 | -1.59 |
| Data sourced from a study on the reactivity of ethyl nitrosoacrylate with various heterocycles, calculated at the HF/6-31G(d,p) level of theory. researchgate.net |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations. nih.gov For carbazole derivatives, it has been shown that relativistic calculations are sometimes necessary to achieve good agreement with experimental data, especially for carbons bonded to heavy atoms. researchgate.net For instance, in a study of 9-benzyl-3,6-diiodo-9H-carbazole, non-relativistic DFT calculations showed significant deviation from experimental values for the iodine-bound carbons, which was corrected by employing the relativistic ZORA (Zeroth-Order Regular Approximation) method. researchgate.net
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard method for predicting UV-Vis absorption spectra. nih.gov Theoretical studies on various carbazole derivatives have demonstrated that TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) and provide insights into the nature of the electronic transitions (e.g., π → π* or n → π*). nih.govredalyc.org For example, theoretical investigations of fluorene/carbazole copolymers have successfully used TD-DFT to understand the influence of the carbazole unit on the optical properties. nih.gov Experimental studies on derivatives like (6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)methanol have shown absorption bands in the 295–380 nm range in various solvents. researchgate.net
Computational Studies on Reaction Mechanisms and Transition States
Computational studies have been crucial in elucidating the mechanisms of reactions involving the pyrrolo[3,2-c]carbazole core. researchgate.netnih.govfrontiersin.org DFT calculations, in particular, allow for the mapping of reaction pathways and the characterization of transition states, providing a deeper understanding of reaction regioselectivity and kinetics.
A detailed investigation into the hetero-Diels-Alder reaction of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole with ethyl nitrosoacrylate serves as a prime example. researchgate.netfrontiersin.org DFT calculations at the B3LYP/6-31G(d,p) level were used to explore the potential energy surface of the reaction. researchgate.netfrontiersin.org The study revealed that the reaction proceeds through a hetero-Diels-Alder mechanism to form a 1,2-oxazine ring, which then undergoes a ring-opening reaction to yield the final oxime products. frontiersin.orgnih.gov
The calculations also explained the observed regioselectivity of the reaction, where both 2- and 3-alkylated products are formed. researchgate.netfrontiersin.org By calculating the relative stabilities of the transition states for both C2 and C3 alkylation, the computational results rationalized the experimental isolation of both regioisomers. frontiersin.org This demonstrates the predictive power of computational chemistry in understanding and explaining complex organic reactions.
Table 2: Calculated Relative Stabilities of Transition States in the Hetero-Diels-Alder Reaction of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole
| Alkylation Position | Approach | Relative Stability (ΔE in kJ/mol) |
| C2 | endo | 0.0 |
| C2 | exo | +3.8 |
| C3 | endo | +1.8 |
| C3 | exo | +4.1 |
| Data obtained at the B3LYP/6-31G(d,p) level of theory. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the literature, this computational technique is highly valuable for exploring the conformational flexibility and intermolecular interactions of such molecules. MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. nih.govnih.gov
For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Landscapes: Although the core heterocyclic system is relatively rigid, substituents on the nitrogen or other positions could introduce conformational flexibility. MD simulations can identify the most stable conformers and the energy barriers between them.
Study Intermolecular Interactions: In the solid state or in solution, these molecules can engage in various intermolecular interactions, such as π-π stacking and hydrogen bonding. MD simulations can reveal the preferred modes of interaction and their influence on the bulk properties of the material. For instance, studies on other carbazole derivatives have used MD simulations to prove their stability when bound to biological targets. nih.gov
The planarity of the this compound moiety, as suggested by DFT calculations, would be a critical parameter in setting up and analyzing MD simulations, particularly for studying its aggregation behavior. frontiersin.orgnih.gov
Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MESP) and Natural Bond Orbital (NBO) analysis are computational tools that provide further details about the electronic structure and bonding within a molecule.
MESP: The MESP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is useful for identifying electron-rich and electron-poor regions, which in turn helps in predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. For this compound, MESP analysis would likely show negative potential around the nitrogen atoms and the π-system of the aromatic rings, indicating their nucleophilic character.
NBO Analysis: NBO analysis provides a localized picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs). This analysis can quantify charge transfer interactions between orbitals, which are crucial for understanding molecular stability and reactivity. For example, NBO analysis of pyrrole complexes has been used to explore the nature of metal-ligand coordination. biointerfaceresearch.com In the context of this compound, NBO analysis could provide quantitative insights into the delocalization of the nitrogen lone pairs and the π-electrons across the fused ring system, further explaining its aromatic character and reactivity.
While specific MESP and NBO analyses for this compound are not detailed in the available literature, these methods are standard tools in computational chemistry that would offer a more profound understanding of its electronic properties.
Mechanistic Studies of Biological Interactions of 1,6 Dihydropyrrolo 3,2 C Carbazole Analogs
Molecular Interactions with Nucleic Acids and DNA Intercalation Mechanisms
Derivatives of the broader carbazole (B46965) family, including those related to the pyrrolo[3,2-c]carbazole core, are recognized for their ability to interact with DNA. The planar nature of the fused ring system is a key feature that facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding can lead to significant changes in the topology and function of DNA.
Circular and electric linear dichroism studies on certain carbazole derivatives have confirmed that they act as typical DNA intercalating agents. nih.gov The binding affinity of these compounds to DNA is influenced by the nature of their side chains. For instance, analogs featuring a hydroxyethyl-aminoethyl side-chain have demonstrated a higher affinity for poly(dA-dT) sequences compared to those with a dimethylaminoethyl side-chain. nih.gov This interaction stabilizes the DNA structure, as evidenced by absorption and thermal melting studies. nih.gov The intercalation disrupts the normal function of DNA-processing enzymes, which is a key aspect of their biological activity.
Enzyme Inhibition Studies and Mechanistic Insights
The biological effects of 1,6-dihydropyrrolo[3,2-c]carbazole analogs are frequently linked to their ability to inhibit various enzymes that are critical for cell survival and proliferation.
Kinase Inhibition Profiles and Binding Modes (e.g., Checkpoint Kinases, Cyclin-Dependent Kinases, CK2)
Kinases are a major class of enzymes targeted by pyrrolocarbazole derivatives due to their central role in cell signaling and division.
Checkpoint Kinase 1 (Chk1): The pyrrolocarbazole framework is a characteristic feature of natural compounds like granulatimide, which are known to inhibit the G2 checkpoint of the cell cycle by targeting Chk1. researchgate.net Synthetic analogs have been developed based on this scaffold to create potent and selective Chk1 inhibitors. researchgate.net Molecular modeling studies have shown that these compounds can dock into the ATP-binding pocket of Chk1. researchgate.net
Cyclin-Dependent Kinases (CDKs): Pyrrolo[2,3-a]carbazole derivatives have been identified as inhibitors of CDK1/cyclin B. nih.gov For example, ethyl 9-chloro-1H-pyrrolo[2,3-a]carbazole-2-carboxylate has shown inhibitory activity in the low micromolar range. researchgate.net Computational models suggest that this compound binds within the ATP-binding cleft of CDK1, forming interactions with key residues such as Lys130, Thr14, and Asp146. nih.govresearchgate.net Furthermore, more structurally constrained indolo[2,3-a]pyrrolo[3,4-c]carbazoles have demonstrated greater potency as D1-CDK4 inhibitors compared to their more flexible bis-indolylmaleimide precursors. nih.gov An N-glycoside derivative, LCS1269, has also been shown to modulate CDK1 activity, leading to G2 cell cycle arrest in glioblastoma cells. mdpi.com
Casein Kinase 2 (CK2): While some azolo[1,5-a]pyrimidines, which can be considered distant analogs, have shown inhibitory activity against CK2, the direct inhibition of CK2 by 1,6-dihydropyrrolo[3,2-c]carbazoles is less documented in the provided results. nih.govresearchgate.net Some related compounds were found to be micromolar inhibitors of CK2. nih.gov
Pim Kinases: Analogs such as 1,6-dihydropyrazolo[4,3-c]carbazoles have been identified as inhibitors of Pim kinases. nih.gov One particular pyrazolocarbazole was found to be a potent modulator of all three Pim kinase isoforms, while another compound showed strong and selective inhibition of Pim-3. nih.gov
Topoisomerase Inhibition Mechanisms (Type I and Type II)
Topoisomerases are enzymes that regulate the topology of DNA and are vital for processes like replication and transcription.
Topoisomerase I: Indolocarbazoles like rebeccamycin (B1679247) are known topoisomerase I inhibitors. researchgate.net
Topoisomerase II: Several carbazole derivatives have been investigated as topoisomerase II inhibitors. nih.gov Some tetrahydropyrrolo[3,4-a]carbazole-1,3-diones that bind strongly to DNA have been shown to stabilize the DNA-topoisomerase II covalent complex. nih.gov Symmetrically substituted carbazole derivatives have been identified as catalytic inhibitors of topoisomerase II. nih.govsemanticscholar.org Specifically, 3,6-di(2-furyl)-9H-carbazole selectively inhibits the relaxation and decatenation activities of the topoisomerase IIα isoform with minimal effect on the IIβ isoform. nih.govsemanticscholar.org These compounds can act as either poisons, which stabilize the enzyme-DNA complex, or as catalytic inhibitors that interfere with the enzyme's function without stabilizing the complex. semanticscholar.orgresearchgate.net
Studies on Other Enzyme Targets (e.g., Urease, DNA Gyrase, α-Glucosidase)
The inhibitory activity of carbazole-related structures extends to other classes of enzymes.
Urease: Urease is a key enzyme in the pathogenesis of Helicobacter pylori infections. researchgate.net While direct studies on this compound are not prominent in the search results, related carbazole-chalcone conjugates have been explored as urease inhibitors. researchgate.net The general class of carbazoles has been investigated for anti-urease potential. researchgate.netnih.gov
α-Glucosidase: This enzyme is a target for managing type 2 diabetes. espublisher.comresearchgate.net Certain carbazole derivatives have been identified as new α-glucosidase inhibitors. researchgate.net Mahanine, a carbazole alkaloid, exhibited significant α-glucosidase inhibitory activity. researchgate.net A carbazole-pyranocoumarin conjugate, Carbazomarin-C, showed promising inhibitory activity against α-glucosidase, superior to the standard drug acarbose (B1664774). espublisher.comespublisher.com Kinetic studies revealed that some carbazole derivatives act as non-competitive inhibitors of the enzyme. researchgate.net
Protein-Ligand Binding Investigations
Understanding the binding affinity and thermodynamics of these compounds with their protein targets is crucial for drug development.
Quantitative Analysis of Binding Affinity and Thermodynamics (e.g., ITC, MST)
While the provided search results frequently mention binding interactions and inhibitory concentrations (IC50), specific quantitative data from techniques like Isothermal Titration Calorimetry (ITC) or MicroScale Thermophoresis (MST) for this compound itself are not explicitly detailed. However, related studies on other carbazole derivatives provide insights. For instance, computational studies on a carbazole-pyranocoumarin conjugate binding to α-glucosidase calculated the binding free energy (ΔGbind) to be -6.10 kcal/mol, which was more favorable than that of acarbose (-4.48 kcal/mol). espublisher.com Studies on the interaction of metal chelates with Human Serum Albumin (HSA) have determined affinity constants (Ka) in the range of ~3.5 × 10³ M⁻¹ to ~1 × 10⁶ M⁻¹, indicating that such binding is enthalpically driven. mdpi.com These types of analyses are essential for quantifying the potency and understanding the driving forces behind the protein-ligand interactions of this class of compounds.
Interactive Data Tables
Kinase Inhibition Profile of Selected Carbazole Analogs
| Compound Class | Target Kinase | Key Findings | Reference |
| 1,6-Dihydropyrazolo[4,3-c]carbazoles | Pim Kinases | A potent modulator of Pim-1, -2, and -3 isoforms was identified. Another analog showed selective and strong inhibition of Pim-3. | nih.gov |
| Pyrrolo[2,3-a]carbazoles | CDK1/cyclin B | Ethyl 9-chloro-1H-pyrrolo[2,3-a]carbazole-2-carboxylate exhibited an IC50 in the low micromolar range. | nih.govresearchgate.net |
| Indolo[2,3-a]pyrrolo[3,4-c]carbazoles | D1-CDK4 | These structurally constrained analogs were 8-42 fold more active than their bis-indolylmaleimide precursors. | nih.gov |
| Pyrrolocarbazoles (Granulatimide analogs) | Chk1 | These compounds dock into the ATP-binding site of Chk1, inhibiting the G2 checkpoint. | researchgate.net |
| N-glycoside of Indolo[2,3-a]pyrrolo[3,4-c]carbazole (LCS1269) | CDK1 | Modulates CDK1 activity, leading to G2 cell cycle arrest. | mdpi.com |
Topoisomerase Inhibition by Carbazole Derivatives
| Compound Class | Target Topoisomerase | Mechanism of Action | Reference |
| Tetrahydropyrrolo[3,4-a]carbazole-1,3-diones | Topoisomerase II | Stabilize the DNA-topoisomerase II covalent complex (act as poisons). | nih.gov |
| Symmetrically substituted carbazoles (e.g., 3,6-di(2-furyl)-9H-carbazole) | Topoisomerase IIα | Catalytic inhibitor; selectively inhibits relaxation and decatenation activities. | nih.govsemanticscholar.org |
| Indolocarbazoles (e.g., Rebeccamycin) | Topoisomerase I | Acts as a Topoisomerase I inhibitor. | researchgate.net |
Modulation of Cellular Pathways: Academic Insights into Molecular Effects
Analogs of this compound exert their biological effects by modulating key cellular pathways, primarily those involved in cell cycle regulation and programmed cell death (apoptosis).
A significant mechanism through which pyrrolocarbazole analogs exhibit their anti-proliferative effects is by inducing cell cycle arrest, often at the G2/M phase. This disruption of the normal cell division process prevents the proliferation of rapidly dividing cells.
Studies on glycosylated indolocarbazole analogs, such as LCS1269, have demonstrated a potent ability to cause a severe arrest of the cell cycle in the G2 phase in a dose-dependent manner. nih.gov The proposed mechanism for this effect involves the modulation of CDK1 activity. nih.gov This modulation can occur through direct targeting of the enzyme's active site and indirectly by affecting signaling pathways that regulate CDK1, such as the Wee1/Myt1 and FOXM1/Plk1 pathways. nih.gov Furthermore, an upregulation of p21, a well-known cell cycle inhibitor, contributes to the observed cell cycle arrest. nih.gov
Carbazole sulfonamide derivatives have also been shown to induce G2/M cell cycle arrest. nih.gov The mechanism in this case involves the disruption of microtubule dynamics by binding to the colchicine (B1669291) site on tubulin, which leads to the fragmentation of microtubules and subsequent mitotic arrest. nih.gov This highlights that different modifications to the carbazole core can lead to distinct but convergent mechanisms of cell cycle inhibition.
In addition to halting cell cycle progression, this compound analogs can trigger apoptosis, or programmed cell death. This is a crucial mechanism for eliminating compromised or cancerous cells.
The induction of apoptosis by these compounds is often linked to their ability to disrupt microtubule function. For instance, certain carbazole sulfonamide derivatives that bind to tubulin not only cause cell cycle arrest but also promote apoptosis. nih.gov This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program.
The development of necroptosis inhibitors from related pyrrole-based scaffolds also provides insights into the modulation of cell death pathways. rsc.org While distinct from apoptosis, necroptosis is another form of programmed cell death. The ability to design compounds that specifically inhibit this pathway, such as those targeting RIPK1, showcases the versatility of these heterocyclic structures in modulating fundamental cellular processes. rsc.org
Structure-Activity Relationship (SAR) Methodologies for Biological Activity Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and are extensively used to optimize the biological activity of this compound analogs. SAR involves systematically modifying the chemical structure of a compound and evaluating the effects of these changes on its biological potency and selectivity.
The synthesis of various series of carbazole derivatives allows for a comprehensive evaluation of their SAR. For example, by creating analogs with different substituents, researchers can identify key structural features required for potent biological activity. Chemistry developed for indolo[6,7-a]pyrrolo[3,4-c]carbazoles has enabled the introduction of functional groups at specific positions (C(12) and N(13)), which has been crucial for evaluating the SAR of this particular indolocarbazole platform as cyclin D1/CDK4 inhibitors. nih.gov
One important aspect of SAR is the influence of molecular flexibility. Studies have shown that for certain carbazole derivatives, an increase in the number of rotatable bonds can enhance inhibitory activity, possibly by facilitating better binding to target receptors. nih.gov
SAR studies on carbazole sulfonamide derivatives revealed that specific modifications can lead to compounds with potent antiproliferative activity against various cancer cell lines, including those that are multidrug-resistant. nih.gov For instance, compounds 7 and 15 from a synthesized series demonstrated strong potency with IC50 values in the nanomolar range. nih.gov The development of prodrugs, such as an l-valine (B1682139) prodrug 7a and a phosphate (B84403) prodrug 15a , has also been explored to improve in vivo efficacy. nih.gov
The table below summarizes key SAR findings for various carbazole derivatives.
| Scaffold/Series | Modification | Effect on Biological Activity | Target/Mechanism |
| Indolo[6,7-a]pyrrolo[3,4-c]carbazoles | Introduction of functionality at C(12) and N(13) | Facilitated SAR evaluation | Cyclin D1/CDK4 inhibition |
| Carbazole derivatives | Increased number of rotatable bonds | Enhanced inhibitory activity | General anticancer activity |
| Carbazole sulfonamides | Specific sulfonamide substitutions (compounds 7 and 15) | Potent antiproliferative activity (nM IC50) | Tubulin polymerization inhibition (colchicine site), Topo I inhibition |
| Carbazole sulfonamides | Conversion to l-valine or phosphate prodrugs | Improved in vivo antitumor efficacy | Tubulin polymerization inhibition |
| Pyrazolocarbazoles | Specific pyrazole (B372694) isomers (compound 15a) | Potent pan-Pim kinase inhibition | Pim kinase modulation |
| Pyrazolocarbazoles | Specific pyrazole isomers (compound 6c) | Selective Pim-3 kinase inhibition | Pim kinase modulation |
These SAR studies provide a rational basis for the design and development of novel this compound analogs with optimized therapeutic potential.
Advanced Materials Science and Organic Electronic Applications of Pyrrolocarbazole Scaffolds
Utilization in Organic Light-Emitting Diodes (OLEDs) Research
The carbazole (B46965) moiety is a well-established component in materials for organic light-emitting diodes, valued for its excellent hole-transporting capabilities and high triplet energy. rsc.orgmdpi.com The fusion of a pyrrole (B145914) ring to the carbazole core, as in pyrrolo[3,2-c]carbazole, further enhances these properties by extending the π-conjugation and promoting molecular rigidity. These characteristics are highly desirable for both host and emitter materials in OLEDs. researchgate.net
Research into structurally related compounds provides insight into the potential of the 1,6-dihydropyrrolo[3,2-c]carbazole framework. For instance, iridium(III) complexes incorporating a rigid pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit have been developed as efficient emitters for OLEDs. rsc.org These complexes exhibit high photoluminescence quantum yields (up to 89%) and narrow emission spectra, which are crucial for achieving good color purity in displays. rsc.org Devices fabricated with these emitters have demonstrated high external quantum efficiencies (EQE) of up to 24.5% with minimal efficiency roll-off at high brightness. rsc.org
Similarly, iridium(III) complexes based on the indolo[3,2,1-jk]carbazole scaffold have shown excellent performance in OLEDs. rsc.org These materials can achieve high brightness and efficiencies, with one device exhibiting a maximum EQE of 24.0%. rsc.org The rigid and planar nature of these fused carbazole systems helps to reduce non-radiative decay pathways and enhance the stability of the excited state, leading to improved device performance. rsc.orgrsc.org
Derivatives of carbazole and imidazole have also been explored as bifunctional materials for OLEDs, serving as both emitters and hole-transporting layers. mdpi.com These compounds have demonstrated deep-blue emission with high triplet energies, making them suitable for use in fluorescent OLEDs. mdpi.com While specific data for this compound in OLEDs is still emerging, the performance of these related compounds underscores the significant potential of the pyrrolocarbazole scaffold in this application.
Table 1: Performance of OLEDs Based on Pyrrolocarbazole-Related Scaffolds
| Emitter/Host Material | Max. EQE (%) | Emission Peak (nm) | FWHM (nm) | Reference |
|---|---|---|---|---|
| Ir(III) complex with pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole | 24.5 | 551 | 37 | rsc.org |
| Ir(III) complex with indolo[3,2,1-jk]carbazole | 24.0 | 554 | 53 | rsc.org |
| Carbazole-diphenyl imidazole derivative | 1.1 | ~450 | N/A | mdpi.com |
Investigation as Organic Photovoltaic (OPV) Materials
The electron-donating nature of the carbazole unit makes it an excellent component for donor materials in organic photovoltaic devices. mdpi.com The extended π-system of this compound is expected to lead to strong absorption in the visible region of the solar spectrum, a key requirement for efficient light harvesting. Furthermore, the good hole-transporting properties of carbazole derivatives are beneficial for charge extraction in solar cells. rsc.orgbohrium.com
Carbazole-based materials have been successfully employed as hole-transporting materials (HTMs) in perovskite solar cells, offering a promising alternative to the commonly used but expensive spiro-OMeTAD. bohrium.comrawdatalibrary.net Theoretical studies on small carbazole-based molecules suggest that their energy levels are well-aligned for efficient hole injection from the perovskite layer and for blocking electron recombination at the anode interface. bohrium.com The design of novel carbazole-based donor molecules with tailored electronic properties is an active area of research aimed at enhancing the efficiency and stability of organic and perovskite solar cells. nih.govresearchgate.net
Research into Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of this compound is highly conducive to forming well-ordered thin films, a critical factor for achieving high charge carrier mobility in organic field-effect transistors. The extended π-conjugation within the molecule facilitates intermolecular charge hopping, which is essential for efficient device operation.
Research on closely related indolo[3,2-b]carbazole derivatives has demonstrated their potential as high-performance p-type organic semiconductors. rsc.org By functionalizing the indolo[3,2-b]carbazole core with long alkyl chains, researchers have been able to induce the formation of highly crystalline thin films with molecules oriented perpendicular to the substrate. rsc.org OFETs fabricated from these materials have exhibited hole mobilities as high as 0.22 cm²/Vs and high on/off ratios of approximately 10⁵. rsc.org Another study on 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole reported mobility up to 0.12 cm²/Vs with an on/off ratio of 10⁷. acs.org
The charge transport properties of diketopyrrolopyrrole (DPP)-based small molecules can be significantly enhanced by grafting them with carbazole dendrons. rsc.org This approach has been shown to improve hole mobility, with values reaching up to 3.35 x 10⁻⁵ cm²/Vs. rsc.org These findings suggest that the this compound scaffold, with appropriate molecular design and side-chain engineering, holds significant promise for the development of high-mobility materials for OFET applications.
Table 2: OFET Performance of Indolo[3,2-b]carbazole Derivatives
| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | 0.22 | ~10⁵ | rsc.org |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole | 0.12 | 10⁷ | acs.org |
Development of Chemosensors and Molecular Probes
The inherent fluorescence of the carbazole core makes it an excellent platform for the design of chemosensors and molecular probes. mdpi.com The fusion of a pyrrole ring can further modulate the photophysical properties, leading to sensors with enhanced sensitivity and selectivity. The nitrogen atoms within the pyrrolocarbazole scaffold can act as binding sites for metal ions, leading to changes in the fluorescence emission upon coordination.
A novel fluorescent molecular probe based on a pyrano[3,2-c]carbazole scaffold has been designed for the quantitative detection of Zn²⁺ ions. mdpi.com This probe exhibits a strong blue fluorescence that is significantly enhanced upon binding with Zn²⁺. mdpi.com Similarly, carbazole-based fluorescent probes have been developed for the detection of other metal ions, such as Cu²⁺, through fluorescence quenching mechanisms.
Metal-organic frameworks (MOFs) constructed from carbazole-based ligands have also been investigated as fluorescent sensors. mdpi.com These materials can detect nitroaromatic explosives like picric acid at low concentrations through fluorescence quenching. mdpi.com The porous nature of MOFs allows for the efficient diffusion of analytes to the sensing sites, enhancing the sensitivity of the sensor. mdpi.com The versatility of the pyrrolocarbazole structure allows for the incorporation of various functional groups to tailor the selectivity and sensitivity of the resulting chemosensors for a wide range of analytes.
Table 3: Performance of a Pyrano[3,2-c]carbazole-based Fluorescent Probe for Zn²⁺ Detection
| Property | Value | Reference |
|---|---|---|
| Analyte | Zn²⁺ | mdpi.com |
| Sensing Mechanism | Fluorescence Enhancement | mdpi.com |
| Solvent System | HEPES buffer (C₂H₅OH/H₂O = 1:1, v/v, pH 7.0) | mdpi.com |
Coordination Chemistry and Ligand Design Studies
The nitrogen atoms within the this compound scaffold make it an attractive ligand for the coordination of metal ions. The rigid framework of the molecule can pre-organize the coordinating atoms, leading to the formation of stable metal complexes with well-defined geometries.
Carbazole-based pincer ligands have been shown to stabilize reactive metal centers, such as those of the alkaline earth metals. acs.org The tridentate coordination of these ligands can prevent ligand redistribution and decomposition pathways, allowing for the isolation of previously inaccessible molecular complexes. acs.org The electronic properties of the metal center can be fine-tuned by modifying the substituents on the carbazole backbone.
The synthesis and characterization of metal complexes with pyrrole-based Schiff base ligands have also been reported. nih.gov These studies demonstrate the versatility of pyrrole-containing scaffolds in coordination chemistry, with applications in catalysis and materials science. The this compound core offers a unique platform for the design of novel ligands with tailored electronic and steric properties for a wide range of applications in coordination chemistry and catalysis.
Future Research Directions and Unresolved Challenges in 1,6 Dihydropyrrolo 3,2 C Carbazole Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic routes to the 1,6-dihydropyrrolo[3,2-c]carbazole scaffold, such as those employing the classical Cadogan protocol from 6-nitro-7-arylindoles, provide access to the core structure. mdpi.comnih.gov However, a significant challenge lies in improving the efficiency and sustainability of these methods. Future research should prioritize the development of novel synthetic strategies that offer higher yields, reduce the number of synthetic steps, and utilize environmentally benign reagents and solvents.
One promising avenue is the exploration of domino reactions, which can construct complex molecular architectures in a single pot. For instance, domino Diels-Alder reactions have been effectively used to create related polyfunctionalized pyrrolo[3,4-c]carbazoles with high efficiency and atom economy. nih.govbeilstein-journals.org Adapting such one-pot, multi-component strategies to the synthesis of the [3,2-c] isomer could significantly streamline its production. nih.gov Furthermore, a shift towards greener chemistry principles is imperative. This includes replacing hazardous solvents and reagents with safer alternatives and developing catalytic systems, such as transition-metal-catalyzed C-H activation, to improve reaction efficiency and minimize waste. chim.it
| Parameter | Classical Methods (e.g., Cadogan) | Future Sustainable Methodologies (Projected) |
|---|---|---|
| Approach | Multi-step sequences, often involving harsh reagents (e.g., triethyl phosphite (B83602) at high temperatures). mdpi.com | One-pot domino reactions, C-H functionalization. nih.govchim.it |
| Efficiency | Moderate yields, requires purification at multiple stages. | Potentially higher yields, increased atom and step economy. nih.gov |
| Solvents | Often high-boiling, non-ideal solvents. | Greener alternatives like acetonitrile (B52724) or bio-based solvents. nih.gov |
| Waste Profile | Stoichiometric byproducts. | Catalytic processes leading to reduced waste. chim.it |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Understanding the intrinsic reactivity of the this compound nucleus is crucial for developing new functionalized derivatives. Reports on its reactivity are scarce, but recent studies have begun to illuminate its behavior. frontiersin.org A key unresolved challenge is to map out the regioselectivity of its reactions and harness this knowledge for targeted synthesis.
A significant breakthrough has been the investigation of the hetero-Diels-Alder reaction between 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole and ethyl nitrosoacrylate. frontiersin.orgnih.gov This reaction fascinatingly yields both 2- and 3-alkylated products through a cycloaddition-ring-opening mechanism. frontiersin.orgresearchgate.net This dual reactivity highlights the nuanced electronic nature of the pyrrole (B145914) moiety within the fused system.
Future research should expand upon this foundation, exploring reactions with a wider array of electrophiles and nucleophiles. Unconventional transformations that leverage the unique structure of the scaffold are particularly desirable. For example, the successful one-pot, two-step conversion of an oxime-functionalized derivative into a novel hexahydropyrido[4′,3′:4,5]pyrrolo[3,2-c]carbazole system demonstrates the potential for complex heterocyclic synthesis starting from this core. frontiersin.orgnih.gov Investigating photochemical reactions, metal-catalyzed cross-couplings, and further cycloadditions will undoubtedly uncover novel reactivity patterns. rsc.org
Advancements in Computational Modeling for Precise Prediction of Properties and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has already proven to be a powerful tool in understanding this compound chemistry. frontiersin.org DFT calculations were instrumental in elucidating the regioselectivity of the hetero-Diels-Alder reaction with ethyl nitrosoacrylate. nih.govresearchgate.net These studies confirmed that the reaction is controlled by the interaction between the HOMO of the pyrrolocarbazole and the LUMO of the nitrosoalkene, and helped rationalize why its reactivity is more akin to indole (B1671886) than to pyrrole. frontiersin.org
The primary challenge moving forward is to expand the predictive power of these models. Future computational work should aim to:
Predict a broader range of reactivities: Model different types of reactions to guide synthetic efforts and predict outcomes before entering the lab.
Forecast photophysical and electronic properties: Accurately calculate properties like absorption/emission spectra, HOMO/LUMO energy levels, and triplet energies. This would accelerate the design of new materials for applications in organic electronics.
Simulate biological interactions: Use molecular docking and molecular dynamics simulations to predict how derivatives might bind to specific biological targets, such as enzymes or DNA.
Achieving higher accuracy will require the use of more advanced computational methods and basis sets, validated against a growing body of experimental data.
| Computational Finding | Experimental Observation | Implication for Future Research |
|---|---|---|
| Reaction with nitrosoalkene is controlled by the LUMO(nitrosoalkene)-HOMO(pyrrolocarbazole) interaction. frontiersin.org | Reaction proceeds via an inverse electron-demand hetero-Diels-Alder pathway. frontiersin.org | Models can be used to screen other potential dienophiles and heterodienes. |
| Calculations of transition state energies explain the formation of both 2- and 3-alkylated isomers. researchgate.net | A mixture of 2- and 3-substituted products is isolated. frontiersin.orgnih.gov | Computational tools can predict how substituents on the core might influence regioselectivity. |
| The electronic behavior of the pyrrole ring is closer to that of indole than isolated pyrrole. frontiersin.org | The compound undergoes reactions typical of electron-rich indoles. | Provides a theoretical basis for selecting reaction conditions and predicting product classes. |
Deeper Mechanistic Elucidation of Biological Interactions and Target Validation at the Molecular Level
While the broader carbazole (B46965) family is known for a wide range of biological activities, including anticancer and antimicrobial effects, the specific biological profile of this compound is largely uncharted territory. nih.govbeilstein-journals.orgnih.gov Preliminary studies have shown that some derivatives possess high cytotoxicity against human colon cancer cells, which is a promising starting point. researchgate.net However, a significant unresolved challenge is the lack of knowledge about their mechanism of action.
Future research must move beyond preliminary screening to a deeper mechanistic understanding. Key objectives should include:
Target Identification: Identifying the specific cellular components (e.g., proteins, nucleic acids) with which these compounds interact. Related heterocyclic systems are known to act as kinase inhibitors or DNA intercalating agents, providing logical starting points for investigation. nih.gov
Binding Mode Analysis: Using techniques like X-ray crystallography and molecular docking to visualize how these molecules bind to their targets at an atomic level.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to systematically probe how different functional groups on the scaffold affect biological activity.
Validating these molecular targets is essential for any future development of these compounds as therapeutic agents.
Expanding the Scope of Material Science Applications
The carbazole unit is a cornerstone of organic materials science, valued for its thermal stability and excellent hole-transport properties, which has led to its widespread use in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. nih.govnih.gov The fusion of a pyrrole ring to create the this compound structure is expected to modulate these electronic properties in new and potentially useful ways. However, the application of this specific isomer in material science remains almost completely unexplored.
A major future direction is the systematic design and synthesis of this compound derivatives for optoelectronic applications. Research should focus on:
Tuning Electronic Properties: Introducing various electron-donating and electron-withdrawing groups onto the scaffold to fine-tune the HOMO/LUMO energy levels, bandgap, and emission color.
Characterizing Photophysical Properties: Measuring key parameters such as fluorescence quantum yield, phosphorescence, and triplet energy to assess their potential as emitters or host materials in OLEDs.
Device Fabrication and Testing: Incorporating promising candidates into prototype devices (e.g., OLEDs, organic photovoltaics) to evaluate their real-world performance, including efficiency, color purity, and operational stability.
Integration of this compound in Multifunctional Systems and Supramolecular Assemblies
The development of multifunctional molecules and materials, where multiple properties are engineered into a single system, is a major goal in modern chemistry. The this compound scaffold is an excellent platform for this endeavor. An unresolved challenge is to devise strategies to integrate this core into larger, more complex functional systems.
Future research could explore:
Hybrid Molecules: Covalently linking the pyrrolocarbazole core to other functional units, such as photochromic switches, fluorescent reporters, or catalytic centers, to create molecules with responsive or combined functions. The synthesis of oxime-functionalized derivatives is an early step in this direction. frontiersin.org
Supramolecular Chemistry: Designing derivatives with specific hydrogen-bonding or π-stacking motifs to drive their self-assembly into well-defined, ordered nanostructures like fibers, vesicles, or gels. researchgate.netrsc.org Such materials could find applications in sensing, drug delivery, or as scaffolds for tissue engineering.
Functional Polymers and Dendrimers: Using the pyrrolocarbazole as a monomer or core unit for the synthesis of new polymers or dendrimers. rsc.org This could lead to materials that combine the electronic properties of the carbazole core with the processability and unique characteristics of macromolecules.
By addressing these challenges, the scientific community can unlock the full potential of this versatile heterocyclic system, paving the way for new discoveries and applications.
Q & A
Q. What are the primary synthetic routes for 1,6-dihydropyrrolo[3,2-c]carbazole, and how do reaction conditions influence yields?
Q. How does this compound react with electron-deficient dienophiles like nitrosoalkenes?
- Methodological Answer : The compound acts as a dienophile in inverse electron-demand hetero-Diels-Alder reactions with nitrosoalkenes (e.g., ethyl nitrosoacrylate), yielding 2- and 3-alkylated products. Regioselectivity is governed by frontier molecular orbital (FMO) interactions: the reaction proceeds via LUMO(dienophile)-HOMO(nitrosoalkene) control, favoring cycloadducts at the carbazole's α-position. Post-reaction, ring-opening of the cycloadduct can lead to oxime-functionalized derivatives .
Advanced Research Questions
Q. How can DFT calculations resolve contradictions in regioselectivity during cycloaddition reactions involving this compound?
Q. What strategies optimize the Pictet-Spengler reaction for synthesizing hexahydropyrido-pyrrolocarbazole derivatives?
- Methodological Answer : A one-pot, two-step procedure combines hetero-Diels-Alder and Pictet-Spengler reactions. After cycloaddition with nitrosoalkenes, the oxime intermediate undergoes acid-catalyzed cyclization (e.g., HCl/EtOH) to form hexahydropyrido[4′,3’:4,5]pyrrolo[3,2-c]carbazole. Critical factors include pH control (pH 2-3) and temperature (60-80°C) to prevent oxime hydrolysis. Yields >85% are achieved using stoichiometric Brønsted acids like p-TsOH .
Q. How does substituent positioning on the carbazole core affect biological activity in vitro?
- Methodological Answer : Substituents at the 3-position (e.g., methyl, fluorine) enhance binding to NMDA receptors, as shown in calcium flux assays (IC₅₀ = 20 nM for 3-methyl derivatives). Conversely, 8-methyl substitution reduces activity due to steric hindrance. Structure-activity relationship (SAR) studies involve:
-
In vitro testing : Primary rat neocortical cell cultures for NMDA-evoked calcium elevation.
-
Docking simulations : AutoDock Vina with NR2B receptor models (PDB: 3QEL) .
- Data Table :
| Substituent Position | Biological Target | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| 3-Methyl | NMDA Receptor (NR2B) | 5 | Radioligand binding |
| 8-Methyl | NMDA Receptor (NR2B) | >1000 | Calcium flux |
| 6-Fluoro | AChE Inhibition | 120 | Ellman’s method |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
